

Chemical properties of phenyl vinyl sulfoxide

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An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of Phenyl Vinyl Sulfoxide

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl vinyl sulfoxide (PVSO) is a versatile and powerful reagent in modern organic synthesis. Characterized by the electron-withdrawing nature of its sulfinyl group, PVSO exhibits a rich reactivity profile, functioning as an excellent Michael acceptor, a reactive dienophile in cycloaddition reactions, and a precursor to valuable synthetic intermediates. Its ability to act as a latent acetylene or ketene equivalent makes it an indispensable tool for constructing complex molecular architectures. Furthermore, the development of chiral variants has established vinyl sulfoxides as reliable auxiliaries for asymmetric synthesis, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive exploration of the synthesis, chemical properties, and key applications of **phenyl vinyl sulfoxide**, offering field-proven insights and detailed experimental protocols for the practicing chemist.

Introduction: The Synthetic Versatility of Phenyl Vinyl Sulfoxide

Phenyl vinyl sulfoxide, with the chemical formula C_8H_8OS , is an organosulfur compound that has garnered significant attention as a synthetic building block.^[1] Its utility stems from the unique electronic properties conferred by the sulfoxide moiety. The sulfur-oxygen bond

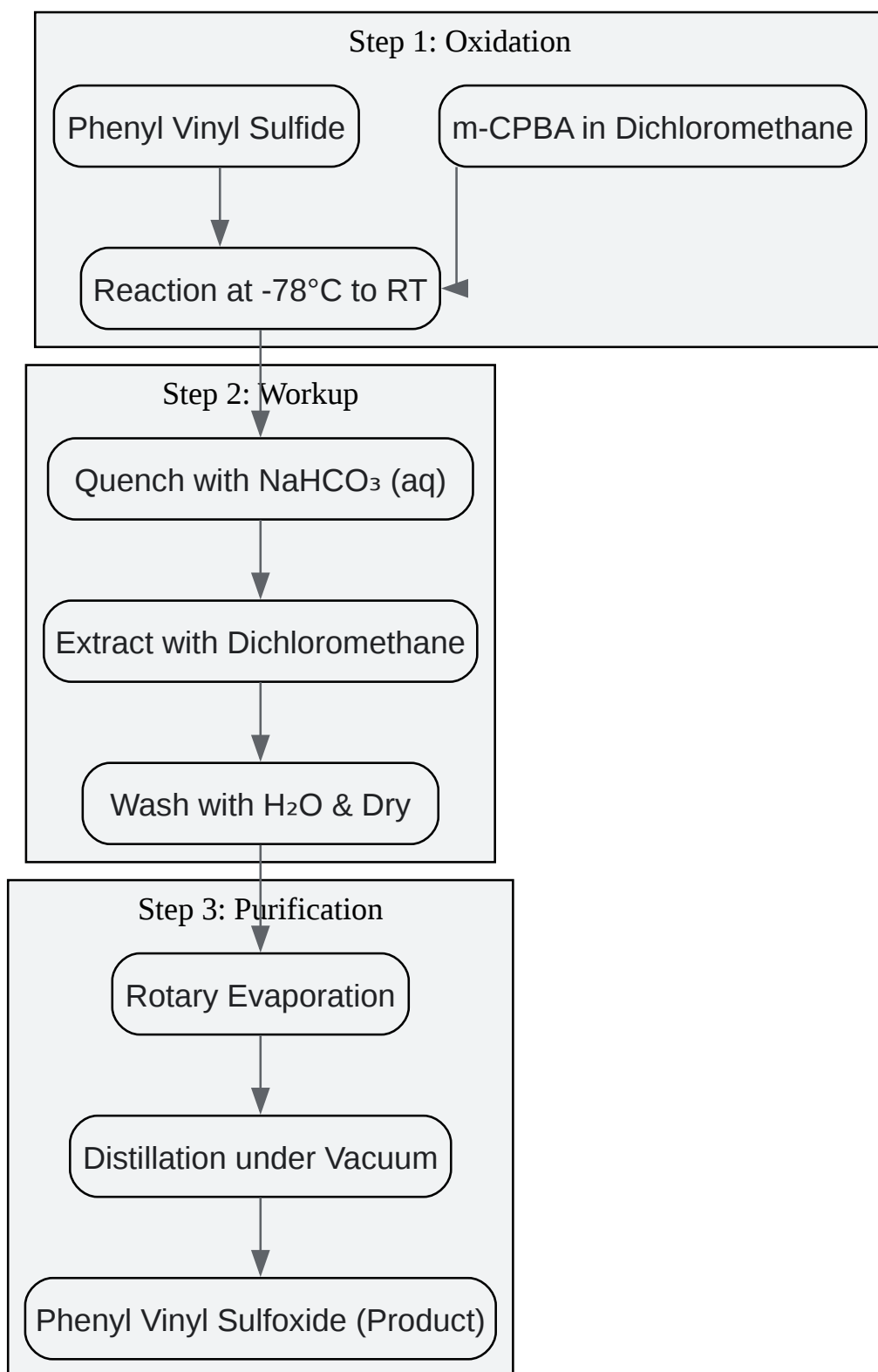
polarizes the vinyl group, rendering the β -carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This activation is central to its role as a Michael acceptor.[2][3]

Simultaneously, the sulfinyl group can be eliminated under thermal conditions, a property that is masterfully exploited in cycloaddition reactions where PVSO serves as an acetylene equivalent.[4][5] Following a Diels-Alder reaction, for instance, the resulting sulfoxide adduct can spontaneously eliminate benzenesulfenic acid to introduce a double bond, effectively achieving the cycloaddition of acetylene itself.[4] The reagent can also be deprotonated to form an α -sulfinyl carbanion, opening avenues for further chemical transformations.[4] These distinct modes of reactivity make PVSO a cornerstone reagent in the synthesis of complex heterocycles and natural products.[4][6]

Synthesis of Phenyl Vinyl Sulfoxide

The most reliable and scalable preparation of **phenyl vinyl sulfoxide** involves the controlled oxidation of its precursor, phenyl vinyl sulfide.[2][7] While various oxidizing agents can be employed, m-chloroperbenzoic acid (m-CPBA) is preferred for its selectivity, reliably oxidizing the sulfide to the sulfoxide without significant over-oxidation to the corresponding sulfone.[2][8] The reaction is typically performed at low temperatures to ensure high selectivity.

Workflow for the Synthesis of Phenyl Vinyl Sulfoxide



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Caption: Synthesis of **Phenyl Vinyl Sulfoxide** via Oxidation.

Experimental Protocol: Synthesis of Phenyl Vinyl Sulfoxide[2]

This protocol is adapted from a well-established and verified procedure.[2]

- **Reaction Setup:** Charge a 500 mL, three-necked, round-bottomed flask equipped with a dropping funnel and magnetic stirrer with phenyl vinyl sulfide (20 g, 0.147 mol) and 250 mL of dichloromethane.
- **Cooling:** Cool the solution to -78°C using a dry ice/acetone bath.
- **Addition of Oxidant:** Add a solution of m-chloroperbenzoic acid (25.4 g, 1.0 equivalent) in 200 mL of dichloromethane dropwise over a 30-minute period.
- **Warming:** After the addition is complete, allow the mixture to stir and warm to room temperature for 1 hour. A water bath at 30°C can be used.
- **Aqueous Workup:** Pour the reaction mixture into 300 mL of a saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.
- **Extraction:** Extract the mixture with three 250-mL portions of dichloromethane.
- **Washing and Drying:** Combine the organic extracts, wash with three 250-mL portions of water, and dry over anhydrous magnesium sulfate.
- **Purification:** Remove the solvent by rotary evaporation. Distill the residual liquid under reduced pressure to afford **phenyl vinyl sulfoxide** as a colorless liquid (15–16 g, 68–70% yield), bp 98°C/0.6 mm.[2]

Core Reactivity and Mechanistic Pathways

The chemical behavior of **phenyl vinyl sulfoxide** is dominated by its functions as a Michael acceptor, a dienophile, and a substrate for the Pummerer rearrangement.

Michael Addition Reactions

Phenyl vinyl sulfoxide is an excellent Michael acceptor, readily reacting with a variety of soft nucleophiles such as enolates, amines, and nitroalkanes.[2][3] The conjugate addition is driven

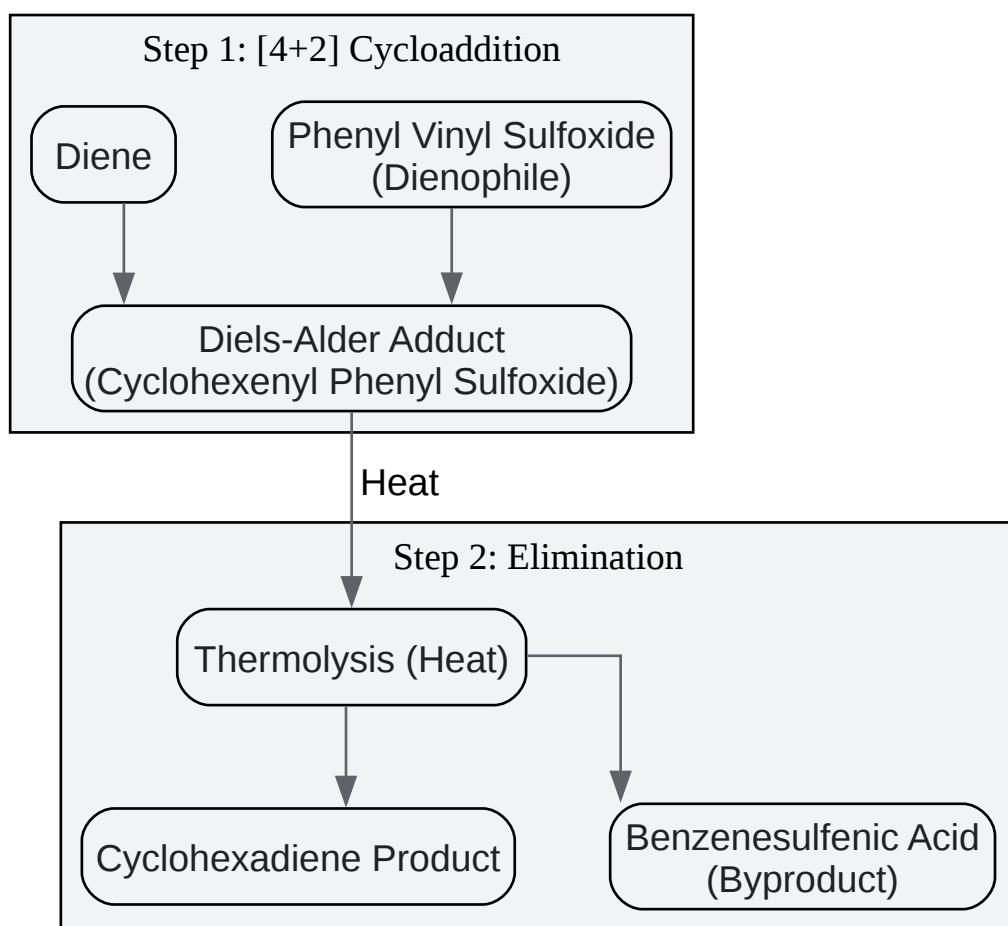
by the electron-withdrawing sulfinyl group, which stabilizes the resulting α -sulfinyl carbanion intermediate. The Michael addition of carbanions to vinyl sulfoxides can be more challenging than to the corresponding sulfones, often requiring strong bases like sodium hydride or DBU (1,8-diazabicyclo[5.5.0]undec-7-ene).[3] However, solid-liquid phase transfer catalysis in the absence of solvent has emerged as a highly efficient method.[3]

Nucleophile	Catalyst/Base	Conditions	Product Type	Yield	Reference
2-Nitropropane	K ₂ CO ₃ , Aliquat 336	Room Temp, 1 hr	β -Nitroalkyl sulfoxide	~100%	[3]
Diethyl N-acetylaminomalonate	K ₂ CO ₃ , Aliquat 336	60°C, 1 hr	β -Amino acid precursor	85%	[3]
Lithium enolates of ketones	N/A (Stoichiometric)	THF, -78°C	Bicyclo[n.2.0]alkan-1-ols	Varies	
Magnesium amides	EtMgBr, R ₂ NH	THF	β -(Dialkylamino)dithioacetals	Varies	

The resulting adducts are synthetically valuable. The sulfoxide group can be removed via thermolysis, effectively resulting in the alkylation of the nucleophile. This addition-elimination sequence is a cornerstone of its synthetic utility.

Diels-Alder and Cycloaddition Reactions

In [4+2] cycloaddition reactions, **phenyl vinyl sulfoxide** functions as a moderately reactive dienophile.[2] Its true power is realized in its role as an "acetylene equivalent." The initial Diels-Alder adduct undergoes a syn-elimination of the phenylsulfinyl group upon heating, introducing a double bond into the newly formed six-membered ring.[4][6] This strategy provides a robust pathway to cyclohexene derivatives that would be otherwise difficult to access.[5]



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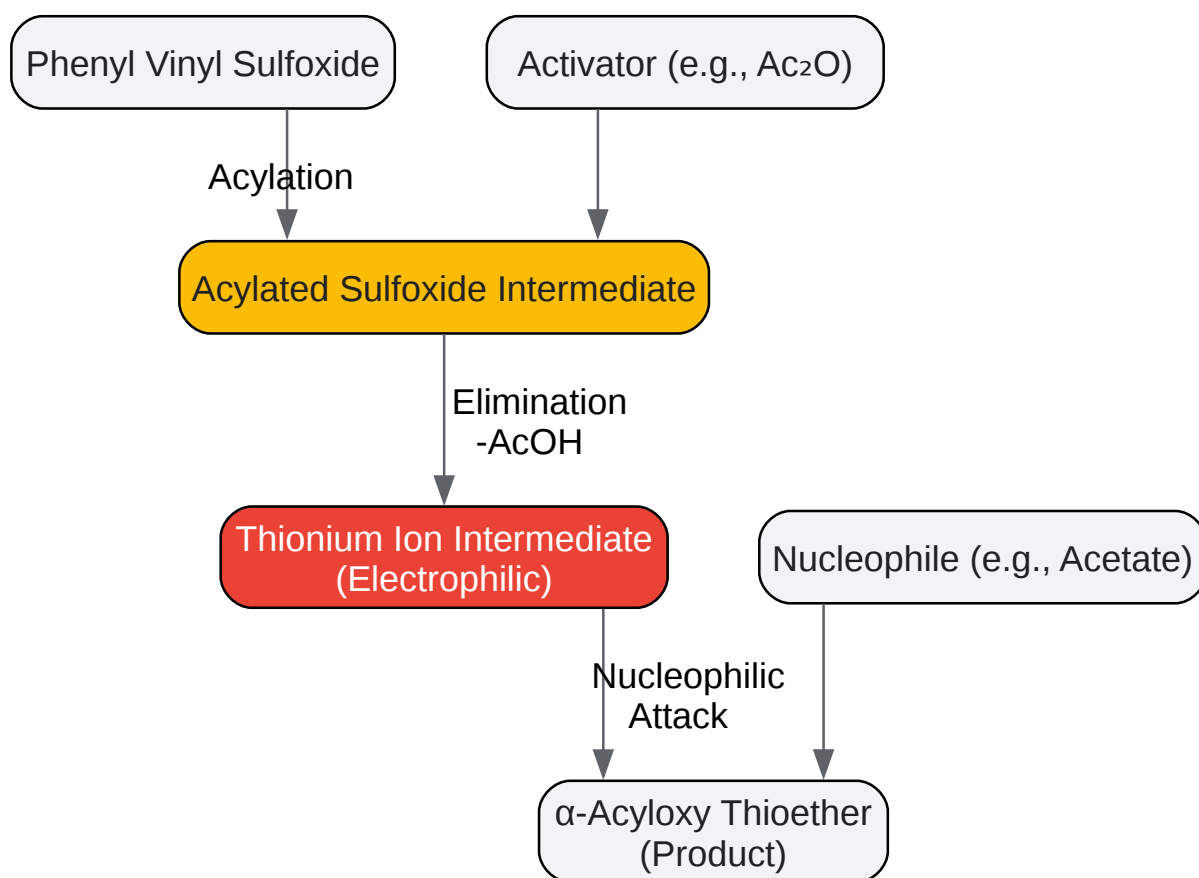
Caption: **Phenyl Vinyl Sulfoxide** as an Acetylene Equivalent.

Phenyl vinyl sulfoxide also participates in dipolar cycloadditions and reacts with dichloroketene to yield optically active γ -butyrolactones, a transformation that has been applied to the synthesis of heterocyclic natural products.[4][9]

The Pummerer Rearrangement

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an α -hydrogen. [10][11] In the presence of an activating agent, typically an acid anhydride like acetic anhydride (Ac_2O) or trifluoroacetic anhydride (TFAA), the sulfoxide is converted to an α -acyloxy thioether. [11] The reaction proceeds through a key thionium ion intermediate, which is then trapped by a nucleophile.[11]

For **phenyl vinyl sulfoxide**, this reaction can be adapted for "additive Pummerer" reactions. Under Pummerer conditions (e.g., TFAA and trifluoroacetic acid), PVSO can react with alkenes in an electrophilic ene-type reaction, forming new C-C bonds. This transforms the vinyl sulfoxide into a reactive α,β -dicarbocation equivalent. This methodology has been used to transform alkenyl sulfoxides into corresponding α -thio aldehydes in high yields.[12]



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Caption: Mechanism of the Pummerer Rearrangement.

Asymmetric Synthesis and Chiral Auxiliaries

The sulfur atom in a sulfoxide is a stereocenter. This intrinsic chirality has been leveraged to develop enantiomerically pure vinyl sulfoxides that serve as powerful chiral auxiliaries in asymmetric synthesis.[13] Chiral sulfinyl compounds are crucial as auxiliaries, ligands, and catalysts and are found in several pharmaceutical agents.[13]

Chiral vinyl sulfoxides direct the stereochemical outcome of reactions, including Michael additions and cycloadditions, enabling the synthesis of enantiomerically enriched products.[6][14] For example, the asymmetric conjugate addition of amines to chiral p-tolyl vinyl sulfoxides has been used to prepare β -amino acid derivatives.[14] Similarly, gold-catalyzed[14][14]-sigmatropic rearrangements starting from chiral sulfoxide substrates have demonstrated excellent chirality transfer.[15]

Other Transformations

- Oxidation: **Phenyl vinyl sulfoxide** can be further oxidized to phenyl vinyl sulfone using stronger oxidizing agents like hydrogen peroxide in acetic acid.[2] The resulting sulfone is also a valuable synthetic intermediate, though with distinct reactivity.[2][16]
- Reduction: The sulfoxide can be selectively reduced back to the corresponding sulfide. A recent method employs a manganese complex, $\text{MnBr}(\text{CO})_5$, with a silane reductant, which chemoselectively reduces the sulfoxide while tolerating the double bond.[17] Other methods use reagents like $\text{SmI}_2/\text{Et}_3\text{N}$ or $\text{SOCl}_2/\text{Ph}_3\text{P}$. [18]

Applications in Drug Discovery and Development

While **phenyl vinyl sulfoxide** itself is primarily a synthetic reagent, the functionalities it helps to install are of great interest to medicinal chemists. The related phenyl vinyl sulfone moiety is a recognized structural unit in drug design, acting as a privileged scaffold in the development of anticancer, anti-inflammatory, and neuroprotective agents.[16] Vinyl sulfones can act as covalent inhibitors, targeting cysteine proteases, or interact non-covalently with various biological targets.[16] The ability of **phenyl vinyl sulfoxide** to facilitate the construction of complex, stereochemically defined molecules makes it an enabling tool for the synthesis of novel drug candidates and natural products.[6][19]

Conclusion

Phenyl vinyl sulfoxide is a reagent of remarkable versatility, bridging fundamental reactivity with practical applications in complex synthesis. Its capacity to function as a Michael acceptor, a masked acetylene equivalent in cycloadditions, and a substrate for powerful rearrangements like the Pummerer reaction solidifies its importance in the synthetic chemist's toolbox. The continued development of asymmetric applications using chiral variants further extends its

reach, enabling elegant and efficient approaches to enantiomerically pure molecules. For researchers in both academic and industrial settings, a thorough understanding of the chemical properties of **phenyl vinyl sulfoxide** is essential for designing innovative and effective synthetic strategies.

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